molecular formula C23H19FN4O2S B2903216 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 942003-81-8

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2903216
CAS No.: 942003-81-8
M. Wt: 434.49
InChI Key: ZKJCAPJJJFGFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that features a unique combination of quinoline, thiazole, and pyridazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dihydroquinoline intermediate, which can be synthesized via a Leuckart-Wallach reaction using formic acid or acetic acid/formic acid . The subsequent steps involve the formation of the thiazole and pyridazine rings through cyclization reactions, often mediated by reagents such as AgSCF3 .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of toxic reagents. This could include the use of continuous flow reactors and green chemistry principles to ensure a more sustainable and scalable process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and quinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Mechanism of Action

The mechanism of action of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one apart is its unique combination of these three moieties, which may confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(4-fluorophenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S/c1-14-25-21-22(31-14)20(16-8-10-17(24)11-9-16)26-28(23(21)30)13-19(29)27-12-4-6-15-5-2-3-7-18(15)27/h2-3,5,7-11H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJCAPJJJFGFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.